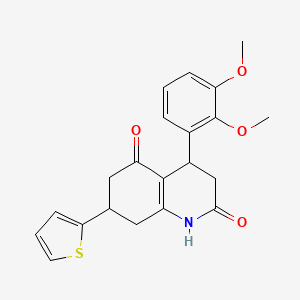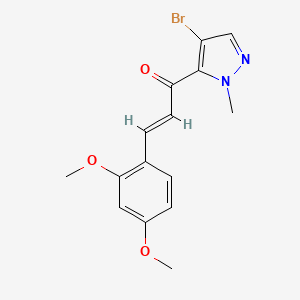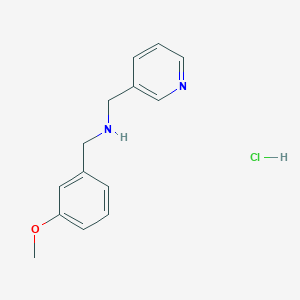
N-cyclopentyl-2-(5-oxopyrrolidin-2-yl)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(5-oxopyrrolidin-2-yl)-N-propylacetamide is a chemical compound that belongs to the class of pyrrolidinone derivatives. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-cyclopentyl-2-(5-oxopyrrolidin-2-yl)-N-propylacetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABAergic system, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(5-oxopyrrolidin-2-yl)-N-propylacetamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to decreased anxiety and increased relaxation. It also has anticonvulsant properties and has been shown to reduce the frequency and severity of seizures in animal models. Additionally, it has been found to have analgesic effects and can reduce pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-2-(5-oxopyrrolidin-2-yl)-N-propylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a well-established mechanism of action and has been extensively studied, making it a reliable tool for investigating the GABAergic system.
However, there are also limitations to the use of N-cyclopentyl-2-(5-oxopyrrolidin-2-yl)-N-propylacetamide in lab experiments. It has a relatively short half-life, which can limit its effectiveness in certain applications. It also has a narrow therapeutic window, which means that it can have toxic effects at higher doses.
Direcciones Futuras
There are several future directions for the research on N-cyclopentyl-2-(5-oxopyrrolidin-2-yl)-N-propylacetamide. One area of interest is its potential use in the treatment of anxiety and depression. It has been shown to have anxiolytic and sedative effects, and further research could investigate its effectiveness in treating these conditions.
Another area of interest is its potential use in the treatment of neuropathic pain. It has been found to have analgesic effects and could be investigated as a potential alternative to opioids for pain management.
Finally, the development of new analogs of N-cyclopentyl-2-(5-oxopyrrolidin-2-yl)-N-propylacetamide could lead to the discovery of compounds with improved therapeutic properties and fewer side effects.
Conclusion:
N-cyclopentyl-2-(5-oxopyrrolidin-2-yl)-N-propylacetamide is a promising compound with potential therapeutic applications in the treatment of anxiety, depression, neuropathic pain, and other conditions. Its mechanism of action and biochemical and physiological effects have been extensively studied, making it a reliable tool for investigating the GABAergic system. Further research is needed to fully understand its therapeutic potential and to develop new analogs with improved properties.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2-(5-oxopyrrolidin-2-yl)-N-propylacetamide involves the reaction of cyclopentylamine with 2-oxo-1-pyrrolidine acetamide in the presence of propyl iodide. The reaction is carried out in a solvent such as ethanol or acetonitrile at a temperature of 80-90°C for several hours. The final product is obtained by purification through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-(5-oxopyrrolidin-2-yl)-N-propylacetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various conditions such as anxiety, depression, and neuropathic pain. It has also been investigated for its anticonvulsant and antipsychotic properties.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(5-oxopyrrolidin-2-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-2-9-16(12-5-3-4-6-12)14(18)10-11-7-8-13(17)15-11/h11-12H,2-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCGXUVRZXVAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCCC1)C(=O)CC2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5485176.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5485184.png)
![6-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B5485189.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-4-methylbenzamide](/img/structure/B5485196.png)
![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5485201.png)

![2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5485211.png)
![(3S*,5R*)-1-[(4,5-dimethyl-2-furyl)methyl]-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5485221.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-4-methoxy-3,5-dimethylbenzamide](/img/structure/B5485247.png)

![1-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B5485279.png)
![(3R*,3aR*,7aR*)-1-(2-fluoro-6-methoxybenzoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5485285.png)
![3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5485300.png)
